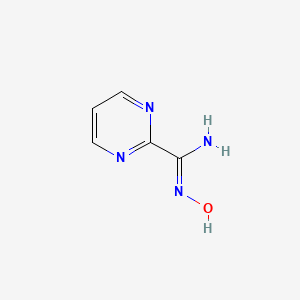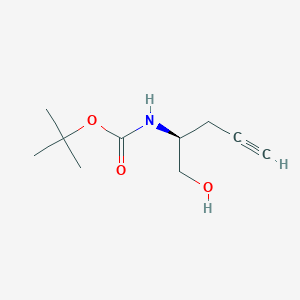
Boc-2-Propargyl-L-glycinol
Vue d'ensemble
Description
Boc-2-Propargyl-L-glycinol is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.24 . It is also known by the IUPAC name tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate .
Molecular Structure Analysis
The InChI key for Boc-2-Propargyl-L-glycinol is AMHAWCRGUQTPAH-QMMMGPOBSA-N . The InChI string is InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 .
Physical And Chemical Properties Analysis
Boc-2-Propargyl-L-glycinol has a boiling point of 335ºC at 760 mmHg and a density of 1.062g/cm3 .
Applications De Recherche Scientifique
Synthesis of Amino Acid Derivatives
Boc-2-Propargyl-L-glycinol has been used in the synthesis of protected amino acid derivatives. A study demonstrates the use of zinc-mediated reactions with allylic, benzylic, and propargylic halides to afford Boc-protected amino acid derivatives (Abood & Nosal, 1994).
Peptide Research
It has also been integrated into a protected tripeptide for studying effects on prolyl 4-hydroxylase activity and collagen biosynthesis, showcasing its relevance in peptide research (Willisch, Hiller, Hemmasi, & Bayer, 1991).
Glycogen Phosphorylase Inhibition
In the context of type 2 diabetes research, Boc-2-Propargyl-L-glycinol derivatives have been evaluated as glycogen phosphorylase inhibitors, contributing to structure-activity studies in this area (Goyard, Docsa, Gergely, Praly, & Vidal, 2015).
Synthesis of Glycosyl Carbamates
The compound has been used in the synthesis of glycosyl carbamates from propargyl 1,2-orthoesters, highlighting its role in the creation of complex organic molecules (Shaikh, Sureshkumar, Pati, Sen Gupta, & Hotha, 2011).
Native Chemical Ligation
Boc-2-Propargyl-L-glycinol derivatives have been utilized in native chemical ligation processes, important for peptide and protein synthesis (Crich & Banerjee, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHAWCRGUQTPAH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650659 | |
| Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2-Propargyl-L-glycinol | |
CAS RN |
763122-73-2 | |
| Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)
![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)
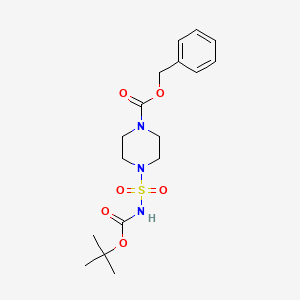
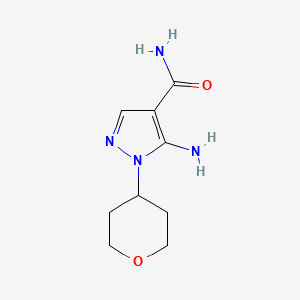
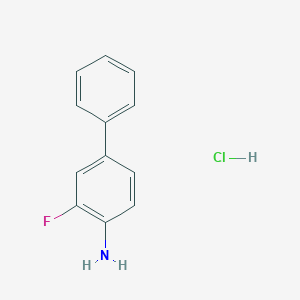
![N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1437409.png)
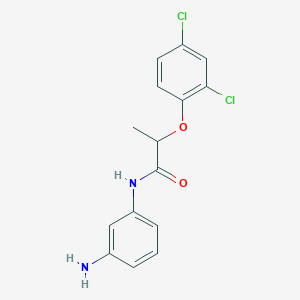
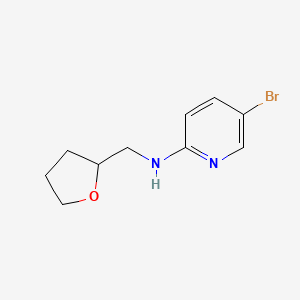
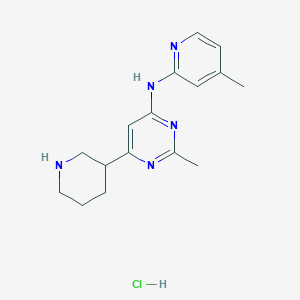
![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B1437415.png)
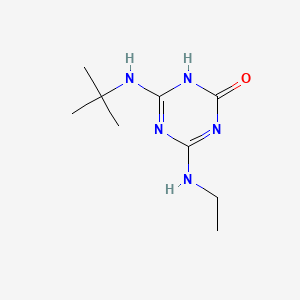
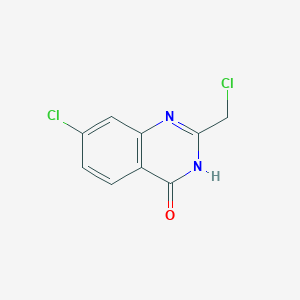
![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1437420.png)
